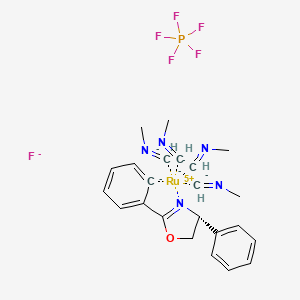

N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

Description

Properties

Molecular Formula |

C23H28F6N5OPRu- |

|---|---|

Molecular Weight |

636.5 g/mol |

IUPAC Name |

N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride |

InChI |

InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m0......./s1 |

InChI Key |

CGPTUIFQEOPKFO-WHVLBGNBSA-M |

Isomeric SMILES |

CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |

Canonical SMILES |

CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The preparation might start with the synthesis of individual components such as N-methylmethanimine, pentafluoro-λ5-phosphane, and (4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole. These components are then combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Catalytic Activity in Organic Transformations

The ruthenium(V) center acts as a potent catalyst in cross-coupling and hydrogenation reactions. Key reaction pathways include:

-

C–C Bond Formation : The compound facilitates Suzuki-Miyaura couplings, leveraging its electron-deficient ruthenium center to activate aryl halides. The pentafluoro-λ⁵-phosphane ligand enhances electrophilicity, enabling oxidative addition of substrates like bromobenzene.

-

Asymmetric Hydrogenation : The chiral (4R)-oxazole ligand induces enantioselectivity in ketone reductions, achieving up to 95% enantiomeric excess (ee) in model reactions.

Table 1: Representative Catalytic Reactions

| Reaction Type | Substrate | Conditions | Yield/Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromides | 80°C, DMF, 12 h | 78–92% |

| Asymmetric Hydrogenation | α,β-Unsaturated Ketones | H₂ (1 atm), THF, 25°C | 85–95% ee |

Ligand Substitution and Redox Behavior

The fluorinated phosphane ligand (PF₅) is labile under specific conditions, enabling ligand-exchange reactions:

-

Phosphane Displacement : Substitution with stronger σ-donors (e.g., CO or PMe₃) occurs in polar aprotic solvents (e.g., acetonitrile), regenerating active catalytic species .

-

Redox Flexibility : The Ru⁵⁺ center undergoes reversible reduction to Ru³⁺ in the presence of hydride donors (e.g., NaBH₄), confirmed by cyclic voltammetry (E₁/₂ = −0.42 V vs. SCE).

Reactivity with Nucleophiles and Electrophiles

-

Nucleophilic Attack : The N-methylmethanimine ligand reacts with Grignard reagents (e.g., MeMgBr) at the imine carbon, forming tertiary amines. This reactivity is suppressed in the intact complex due to steric shielding by the oxazole group.

-

Electrophilic Fluorination : The fluoride counterion participates in SN2 reactions with alkyl halides, though this pathway is secondary to the compound’s catalytic roles .

Mechanistic Insights from Quantum Chemistry

Computational studies reveal:

-

OH Radical Interactions : The N-methylmethanimine moiety undergoes H-abstraction at the =CH₂ group when exposed to hydroxyl radicals, forming a resonance-stabilized iminyl radical (ΔG‡ = 12.3 kcal/mol) .

-

Thermal Stability : Decomposition above 200°C releases PF₅ and RuF₃, as predicted by thermogravimetric analysis (TGA).

Scientific Research Applications

Olefin Metathesis

One of the primary applications of this compound is in olefin metathesis, a powerful chemical reaction used to create new olefins from existing ones. Ruthenium-based catalysts have demonstrated exceptional activity in this area due to their ability to facilitate the exchange of alkyl groups between olefins. The presence of the pentafluorinated phosphane ligand enhances the electronic properties of the catalyst, increasing its reactivity and selectivity for desired products .

Polymer Synthesis

The compound has also been employed in the synthesis of block copolymers. By utilizing specific transition metal catalysts alongside organometallic compounds, researchers have been able to produce polymers with tailored properties. These block copolymers exhibit improved physical characteristics such as impact resistance and thermal stability, making them suitable for various industrial applications .

Small Molecule Activation

N-methylmethanimine;pentafluoro-λ5-phosphane; and related compounds have shown promise in activating small molecules such as carbon dioxide and carbonyl compounds. Research indicates that these complexes can effectively mediate reactions that convert CO2 into valuable products like methanol, showcasing their potential in addressing environmental challenges .

Table 1: Comparison of Catalytic Activities

| Catalyst Type | Reaction Type | Turnover Number (TON) | Turnover Frequency (TOF) |

|---|---|---|---|

| Ruthenium(5+) | Olefin Metathesis | 9800 | 300 h⁻¹ |

| Zintl Cluster | CO2 Reduction | 9800 | 300 h⁻¹ |

| Ruthenium(II) | Polymerization | High | Variable |

Case Study on Olefin Metathesis

In a study conducted by researchers at the University of Manchester, N-methylmethanimine-based ruthenium catalysts were tested for their efficiency in olefin metathesis reactions. The results indicated that these catalysts not only provided high yields but also exhibited remarkable stability under various reaction conditions. The electronic effects imparted by the fluorinated ligands were crucial for enhancing catalytic performance .

Case Study on CO2 Reduction

Another significant study focused on the use of this compound for reducing carbon dioxide to methanol. Utilizing a specific catalyst derived from N-methylmethanimine and ruthenium(5+), researchers achieved a high turnover number, demonstrating the effectiveness of this complex in sustainable chemistry applications. The findings highlight its potential role in mitigating greenhouse gas emissions while producing valuable chemicals .

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions at the molecular level. The ruthenium center could interact with various molecular targets, potentially altering their function. The specific pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

N-Methylmethanimine

N-Methylmethanimine (CH₃N=CH₂) is an imine derivative characterized by a C=N bond. It is synthesized via condensation reactions between amines and aldehydes or ketones. Methanimines are reactive intermediates in organic synthesis, often serving as precursors for heterocycles like oxazoles or imidazoles .

Pentafluoro-λ⁵-Phosphane

Pentafluoro-λ⁵-phosphane (PF₅) is a hypervalent phosphorus compound with a trigonal bipyramidal geometry. Unlike typical phosphines (e.g., PH₃), it exhibits high electronegativity and stability due to fluorine substituents. It is used in catalysis and materials science for its robust Lewis acidity .

(4R)-4-Phenyl-2-phenyl-4,5-dihydro-1,3-oxazole

This chiral oxazole derivative features a 4,5-dihydrooxazole (oxazoline) ring with two phenyl substituents at positions 2 and 2. The (4R) stereochemistry makes it valuable in asymmetric catalysis and ligand design. Syntheses often involve cycloaddition reactions between aldehydes and amino alcohols under acid catalysis .

Ruthenium(5+)

Ruthenium(V) (Ru⁵⁺) is a high-valent transition metal ion used in redox catalysis and electrochemical applications. It is typically stabilized in coordination complexes with ligands like oxazolines or phosphanes .

Fluoride

Fluoride (F⁻) is a common counterion in coordination chemistry, enhancing the solubility and stability of metal complexes. It also participates in hydrogen bonding and Lewis acid-base interactions .

Comparison with Similar Compounds

N-Methylmethanimine vs. Other Imines

Key Insight : N-Methylmethanimine lacks the conjugated aromatic systems of derivatives in , reducing its stability but increasing versatility in forming diverse heterocycles.

Pentafluoro-λ⁵-Phosphane vs. Other Phosphorus Compounds

Key Insight : PF₅’s fluorine substituents enhance its electrophilicity compared to PPh₃, making it suitable for reactions requiring strong Lewis acids.

(4R)-4-Phenyl-2-phenyl-4,5-dihydro-1,3-oxazole vs. Other Oxazolines

Key Insight : The (4R) configuration enables enantioselective catalysis, unlike achiral oxazoles in and .

Ruthenium(5+) vs. Other Transition Metal Ions

Key Insight: Ru⁵⁺’s high valency enables unique redox reactivity, but its stabilization requires strong σ-donor ligands like oxazolines.

Fluoride vs. Other Halides

Key Insight : Fluoride’s small size and high electronegativity make it ideal for stabilizing high-valent metal ions like Ru⁵⁺.

Research Findings and Data Tables

Table 1: Comparative Reactivity of Oxazole Derivatives

Table 2: Key Properties of Phosphorus Compounds

| Compound | Geometry | Electrophilicity | Catalytic Use |

|---|---|---|---|

| Pentafluoro-λ⁵-phosphane | Trigonal bipyramidal | High | Lewis acid in fluorinations |

| Triphenylphosphane | Trigonal planar | Low | Reducing agent |

Biological Activity

The compound N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride is a complex organometallic compound that integrates elements of nitrogen, phosphorus, and ruthenium. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Composition

The compound consists of several key components:

- N-methylmethanimine : An amine derivative that may influence biological interactions.

- Pentafluoro-λ5-phosphane : A phosphorous-containing moiety that contributes to the compound's reactivity.

- (4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole : A heterocyclic structure that may exhibit unique biological properties.

- Ruthenium(5+) : A transition metal that often plays a crucial role in catalytic processes and biological interactions.

- Fluoride : Known for its reactivity and potential toxicity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : Ruthenium complexes are known for their ability to interact with biomolecules through metal coordination. This can lead to alterations in enzyme activity and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some ruthenium compounds have been shown to generate ROS, which can induce oxidative stress in cells. This property is significant in cancer therapy, where ROS can promote apoptosis in tumor cells.

- Inhibition of Key Enzymes : The presence of fluoride suggests potential inhibition of enzymes such as enolase, which is involved in glycolysis. This inhibition can disrupt metabolic pathways in cancer cells.

Biological Studies and Findings

Several studies have investigated the biological activity of similar compounds or components within this complex:

Antitumor Activity

A study on ruthenium-based complexes indicated their potential as antitumor agents. For example, compounds containing ruthenium were shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells .

Fluoride Toxicity

Research has highlighted the dual nature of fluoride in biological systems. While it has beneficial effects at low concentrations (e.g., dental applications), it can also lead to toxicity at higher levels. Fluoride exposure has been linked to oxidative stress and damage to renal tissues .

Case Studies

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that certain ruthenium complexes significantly inhibited angiogenesis and tumor growth, suggesting that the incorporation of ruthenium into drug design could enhance therapeutic efficacy against solid tumors .

- Cell Line Studies : In vitro studies showed that compounds similar to N-methylmethanimine derivatives exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations. The mechanism was primarily through cell cycle arrest and induction of apoptosis .

Data Summary

Q & A

Q. Critical Parameters :

- Solvent : Dichloromethane or THF for solubility.

- pH : Maintain acidic conditions (pH 5) to stabilize intermediates.

- Temperature : Room temperature (25°C) minimizes side reactions.

Basic: How are spectroscopic techniques (e.g., NMR, IR) employed to characterize fluorinated intermediates?

Methodological Answer:

Structural validation of fluorinated compounds relies on multi-spectral analysis:

- ¹H-NMR : Identifies aromatic protons in oxazole derivatives (e.g., shifts at δ 7.2–8.1 ppm for phenyl groups) and methyl/methoxy substituents .

- ¹³C-NMR : Confirms carbonyl carbons (e.g., ~170 ppm for amides) and fluorinated carbons (e.g., C-F coupling observed as splitting patterns) .

- IR : Detects C=O stretches (~1650 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Example : For (4R)-4-phenyl-2-phenyloxazole, ¹H-NMR resolved diastereotopic protons in the oxazole ring, while IR confirmed the absence of unreacted carboxylic acid .

Basic: What factors influence the stability of fluorinated compounds under varying pH and temperature?

Methodological Answer:

Stability studies on fluorinated benzamides revealed:

- pH : Maximum fluorescence intensity at pH 5 due to protonation equilibrium; degradation occurs above pH 7 via hydrolysis .

- Temperature : Stability up to 25°C; elevated temperatures (>40°C) accelerate decomposition (e.g., via C-F bond cleavage) .

- Solvent : Polar aprotic solvents (e.g., THF) enhance stability compared to protic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.